
6-Fenil-4,5,6,7-tetrahidro-1,3-benzotiazol-2-carbaldehído
Descripción general
Descripción
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is a chemical compound with the CAS Number: 1272811-40-1 . It has a molecular weight of 243.33 and is typically stored at room temperature . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde . The InChI code for this compound is 1S/C14H13NOS/c16-9-14-15-12-7-6-11 (8-13 (12)17-14)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 .Physical and Chemical Properties Analysis
This compound is a powder in physical form . It is typically stored at room temperature . The molecular weight of this compound is 243.33 .Aplicaciones Científicas De Investigación
Actividad antifúngica y antibacteriana
El compuesto 6-Fenil-4,5,6,7-tetrahidro-1,3-benzotiazol-2-carbaldehído ha sido evaluado por su potencial en el tratamiento de diversas cepas de hongos y bacterias. Esto sugiere su uso en el desarrollo de nuevos agentes antimicrobianos que podrían ser efectivos contra cepas resistentes .
Actividad antiproliferativa
La investigación indica que los derivados de este compuesto exhiben actividad antiproliferativa, que es la capacidad de inhibir el crecimiento y la proliferación de las células. Esto es particularmente relevante en la investigación del cáncer, donde controlar el rápido crecimiento de las células cancerosas es un objetivo primordial .
Actividad antiviral contra el virus de la hepatitis C
Los compuestos basados en el andamiaje 6-Fenil-tetrahidro-1,3-benzotiazol han mostrado promesa en la inhibición de la actividad de las proteínas virales del VHC, lo que podría conducir a nuevos tratamientos para la hepatitis C .
Inhibición de la corrosión
Los derivados del 6-Fenil-tetrahidro-1,3-benzotiazol se han utilizado para desarrollar composiciones inhibidoras para la protección contra la corrosión ácida del acero. Esta aplicación es significativa en entornos industriales donde la corrosión puede provocar la degradación de los materiales y problemas de seguridad .
Actividades biológicas
El núcleo benzotiazol, que forma parte de la estructura de este compuesto, está involucrado en la investigación de nuevos productos con diversas actividades biológicas. Estas incluyen agentes antimicrobianos, anticancerígenos, antifúngicos, antihelmínticos, antidiabéticos, agentes de imagenología amiloide y agentes anticancerígenos .
Síntesis química
Este compuesto está disponible para su compra y puede utilizarse como material de partida o intermedio en la síntesis química para diversos fines de investigación .
Mecanismo De Acción
Target of Action
The primary targets of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that the compound may interact with its targets through a series of chemical reactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is an area of ongoing research. Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity of a compound .
Análisis Bioquímico
Biochemical Properties
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in changes in gene expression and cellular responses. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under normal storage conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and changes in gene expression.
Dosage Effects in Animal Models
The effects of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can lead to changes in metabolic flux and levels of metabolites. The compound can also affect the activity of other enzymes and cofactors, influencing overall metabolic processes within the cell.
Transport and Distribution
The transport and distribution of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s efficacy and duration of action.
Subcellular Localization
The subcellular localization of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Propiedades
IUPAC Name |
6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c16-9-14-15-12-7-6-11(8-13(12)17-14)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNFJNHZWZROBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


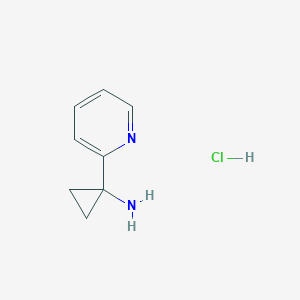


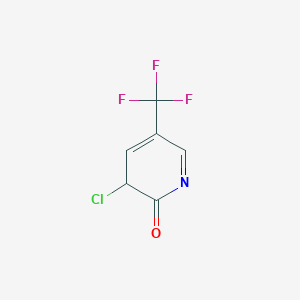
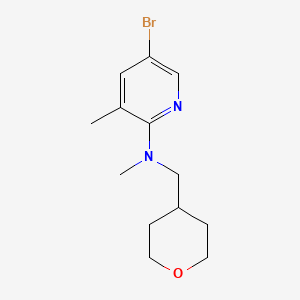
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1487731.png)
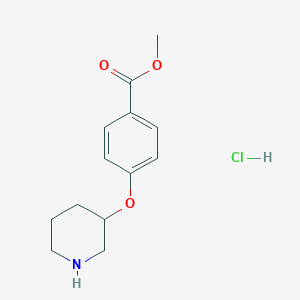
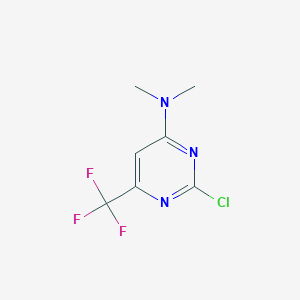
![3-[(2-Methylpropane-2-sulfinyl)methyl]aniline](/img/structure/B1487735.png)
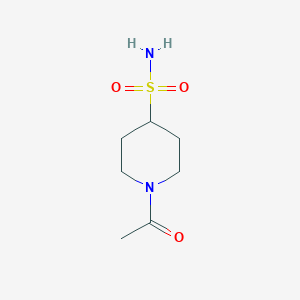
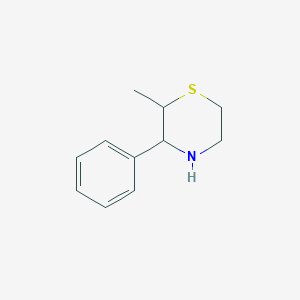
![2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid](/img/structure/B1487739.png)
![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1487741.png)
![2-chloro-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487742.png)
